

Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-amino-2-(2-methoxyphenyl)acetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-amino-2-(2-methoxyphenyl)acetic acid**, a key consideration for its application in pharmaceutical research and development. While specific quantitative solubility data for this compound is not readily available in published literature, this document outlines the expected solubility behavior based on structurally related compounds and details the standardized experimental protocols required to generate precise solubility data.

Predicted Solubility Characteristics

2-amino-2-(2-methoxyphenyl)acetic acid, as an amino acid derivative, is expected to exhibit amphoteric properties, with its solubility being significantly influenced by the pH of the solvent system. The presence of both a polar amino group and a carboxylic acid group suggests some degree of aqueous solubility. Conversely, the methoxyphenyl group introduces a hydrophobic character, which may enhance its solubility in certain organic solvents.

General solubility trends for similar compounds suggest the following:

- **Aqueous Solubility:** Limited to moderate solubility in neutral water is anticipated. Solubility is expected to increase in both acidic and basic aqueous solutions due to the formation of the corresponding ammonium salt and carboxylate salt, respectively.

- Organic Solvent Solubility: Based on related methoxyphenyl and amino acid compounds, good solubility can be expected in polar organic solvents such as ethanol and methanol. Solubility in less polar solvents like acetone and chloroform may be moderate, while it is likely to be poor in non-polar solvents such as hydrocarbons.

Quantitative Solubility Data

Precise, experimentally determined solubility data is crucial for applications such as formulation development, dosage form design, and interpreting results from biological assays. The following table provides a standardized format for presenting such data. Researchers are encouraged to populate this table with their own experimental findings.

Solvent System	Temperature (°C)	pH (for aqueous systems)	Solubility (mg/mL)	Method of Analysis
Purified Water	25	Neutral	HPLC, UV-Vis	
0.1 M HCl	25	~1	HPLC, UV-Vis	
0.1 M NaOH	25	~13	HPLC, UV-Vis	
Phosphate Buffered Saline (PBS)	25	7.4	HPLC, UV-Vis	
Ethanol	25	N/A	HPLC, UV-Vis	
Methanol	25	N/A	HPLC, UV-Vis	
Acetone	25	N/A	HPLC, UV-Vis	
Chloroform	25	N/A	HPLC, UV-Vis	

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized methods should be employed for determining the solubility of **2-amino-2-(2-methoxyphenyl)acetic acid**. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.^{[1][2][3]}

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

- **2-amino-2-(2-methoxyphenyl)acetic acid** (solid)
- Selected solvents (e.g., water, buffers, organic solvents)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

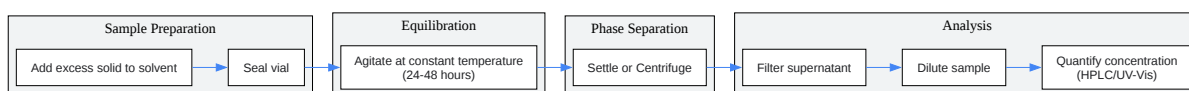
- **Preparation:** Add an excess amount of solid **2-amino-2-(2-methoxyphenyl)acetic acid** to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24 to 48 hours).^{[1][2]}
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any

remaining microscopic particles.

- Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.^[1]
- Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

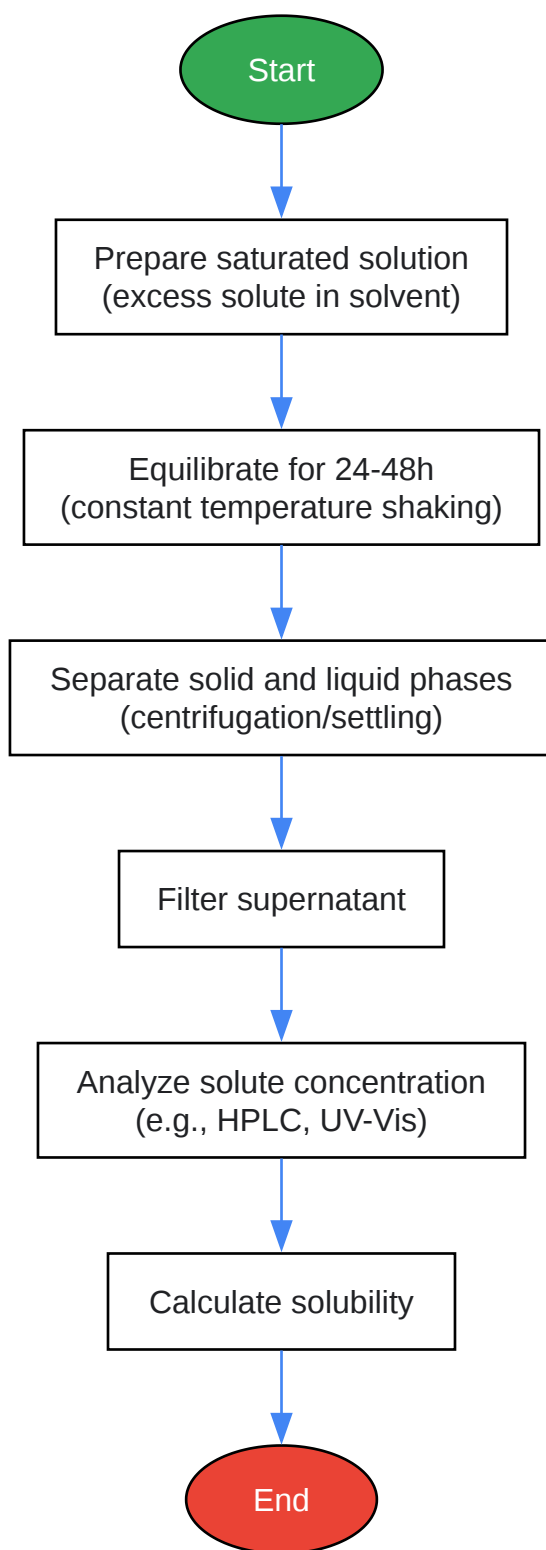
Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.



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Caption: Workflow for the shake-flask solubility determination method.



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Caption: Logical flow of the solubility measurement process.

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- To cite this document: BenchChem. [Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2723589#solubility-of-2-amino-2-2-methoxyphenyl-acetic-acid-in-different-solvents\]](https://www.benchchem.com/product/b2723589#solubility-of-2-amino-2-2-methoxyphenyl-acetic-acid-in-different-solvents)

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